![molecular formula C12H13Cl3N4O B2823068 N-[1-(benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide CAS No. 325704-40-3](/img/structure/B2823068.png)

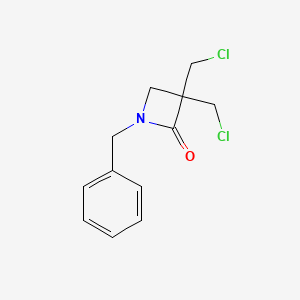

N-[1-(benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[1-(benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide” is a complex organic compound. It contains a benzotriazole moiety, which is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . This confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Synthesis Analysis

Benzotriazole methodology, recognized as a versatile and successful synthesis protocol, has grown from an obscure level to very high popularity . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .Molecular Structure Analysis

The structure of benzotriazole derivatives is characterized by a huge synthetic potential . Most of benzotriazole derivatives are prepared as a mixture of two isomers – the 1H- and 2H-benzotriazole isomers . In some instances, both isomers display a similar reactivity while in some specific cases they display distinct reactivity profiles .Chemical Reactions Analysis

Benzotriazole derivatives are known for their specific reactivity, which is discussed and illustrated with various examples ranging from methodology in organic chemistry to the total synthesis of complex structures . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .Physical And Chemical Properties Analysis

Benzotriazole is inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions . It activates molecules toward numerous transformations, remains sufficiently stable during the course of the reactions, and finally can be removed easily at the end of the reaction sequence .Aplicaciones Científicas De Investigación

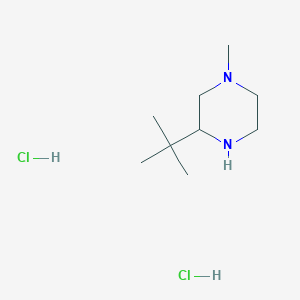

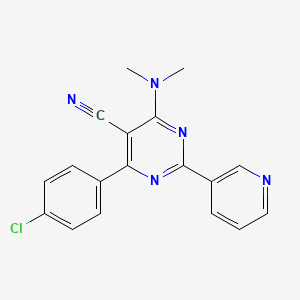

Potassium Channel Openers for Overactive Bladder Treatment

Research conducted by Pérez-Medrano et al. (2007) explored novel cyanoguanidine derivatives, including compounds related to the chemical structure of interest, as potassium channel openers. These compounds demonstrated potential in treating overactive bladder by hyperpolarizing human bladder cells and showing potent agonistic activity in pig bladder strips. Their synthesis, structure-activity relationships (SAR), and biological properties suggest promising avenues for therapeutic application in bladder dysfunction disorders (Pérez-Medrano et al., 2007).

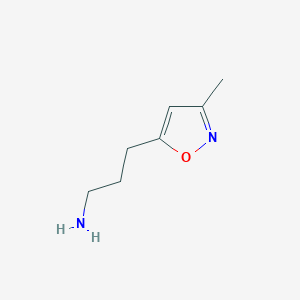

Inhibitors of Viral NTPase/Helicase

Bretner et al. (2005) synthesized N-alkyl derivatives of benzotriazole to enhance the anti-helicase activity against enzymes of selected Flaviviridae, including HCV, WNV, Dengue, and Japanese encephalitis viruses. These modifications aimed to improve the anti-viral activity, indicating the compound's potential in developing treatments for viral infections (Bretner et al., 2005).

Anticancer Compound Synthesis

Tiwari et al. (2017) engaged in the synthesis of Schiff’s bases containing thiadiazole and benzamide groups, focusing on their anticancer activity. While not directly mentioning the chemical , this study illuminates the broader context of synthesizing benzamide derivatives for potential therapeutic applications in cancer treatment (Tiwari et al., 2017).

Stabilized Lithium Intermediates in Amide Synthesis

Katritzky et al. (1994) investigated the use of benzotriazole stabilized lithium intermediates for elaborating N-substituents in amides. This research provides insight into synthetic strategies that could be applied to the modification and functionalization of similar compounds, highlighting the versatility of benzotriazole derivatives in organic synthesis (Katritzky et al., 1994).

Supramolecular Gelators

Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl)benzamide derivatives to investigate their gelation behavior, which is part of the broader exploration of the chemical's applications in material science. These findings suggest potential uses in developing new materials with specific physicochemical properties (Yadav & Ballabh, 2020).

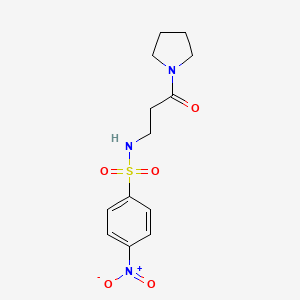

Mecanismo De Acción

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is a protein that plays a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .

Mode of Action

The compound’s interaction with its targets involves the 1,2,3-triazole ring system . This system can be easily obtained by a widely used copper-catalyzed click reaction of azides with alkynes .

Biochemical Pathways

It is known that the compound exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Pharmacokinetics

The drug-likeness of the compound was investigated by predicting its pharmacokinetic properties .

Action Environment

Direcciones Futuras

Benzotriazole methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies . It offers many well-known versatile synthetic tools in organic synthesis . The future of benzotriazole derivatives lies in further exploring their unique properties and potential applications in various fields of organic chemistry .

Propiedades

IUPAC Name |

N-[1-(benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl3N4O/c1-7(2)10(20)16-11(12(13,14)15)19-9-6-4-3-5-8(9)17-18-19/h3-7,11H,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZPQNQVPLYMNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(C(Cl)(Cl)Cl)N1C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2822990.png)

![2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2822992.png)

![[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2822998.png)

![8-[4-(3-chlorophenyl)piperazin-1-yl]-7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2822999.png)

![2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2823002.png)

![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2823003.png)

![methyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2823004.png)